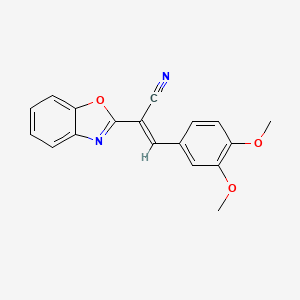
(2E)-2-(1,3-benzoxazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E)-2-(1,3-benzoxazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile is a chemical compound that has been used in scientific research for its potential therapeutic properties. This compound belongs to the family of benzoxazole derivatives, which have been shown to exhibit a range of biological activities. In
Scientific Research Applications
Mechanisms of Lignin Model Compound Acidolysis
One study reviews the acidolysis mechanisms of dimeric non-phenolic β-O-4-type lignin model compounds, including a similar compound with structural relevance. The study highlights the significance of the γ-hydroxymethyl group in the reaction mechanisms and identifies an enol ether compound as a product of acidolysis, suggesting diverse mechanisms depending on the acidic conditions used. This research underscores the complexity and significance of understanding such mechanisms for lignin model compounds, which could impact the development of novel materials or chemical processes (Yokoyama, 2015).
Microwave-assisted Synthesis of Benzoxazoles
Another focus area is the microwave-assisted synthesis of benzoxazoles, highlighting the technique's efficiency in producing benzoxazole derivatives. This method is noted for its ability to increase diversity and speed in chemical synthesis, offering a promising avenue for the efficient production of benzoxazole and its derivatives, which are crucial in medicinal chemistry and material science. The review indicates the significance of benzoxazole systems in pharmaceutical chemistry, dyestuff, polymer industries, agrochemicals, and optical brighteners, emphasizing the ongoing need for fast and efficient synthesis methods (Özil & Menteşe, 2020).
Synthesis and Evaluation of Benzoxazole Derivatives
Research into the synthesis and pharmacological evaluation of 2-arylthio-benzazoles (including benzothiazoles, benzoxazoles, and benzimidazoles) has demonstrated their diverse biological and pharmacological properties. Efficient strategies for synthesizing these compounds have been explored, with C–S cross-coupling being a prevalent method due to the ease of starting material access and broad substrate scope. This highlights the therapeutic potential of benzoxazole derivatives in various medical applications (Vessally et al., 2018).
Antioxidant and Anti-inflammatory Properties
Investigations into benzofused thiazole derivatives for antioxidant and anti-inflammatory applications illustrate the potential of these compounds in therapeutic settings. Synthesized benzofused thiazole derivatives underwent in vitro evaluations for their activities, indicating that certain derivatives possess distinct anti-inflammatory activity compared to standards. This suggests that benzofused thiazole derivatives could serve as templates for developing new anti-inflammatory agents and antioxidants (Raut et al., 2020).
Application in Organic Light Emitting Diodes (OLEDs)
The development of BODIPY-based materials for application in OLED devices highlights the potential of benzoxazole derivatives in organic optoelectronics. This review provides insights into the structural design and synthesis of BODIPY-based semiconductors for OLEDs, including near-IR emitters promoted by aggregation-induced emission (AIE). Such advancements in material science could pave the way for new, metal-free infrared emitters and enhance the efficiency and application range of OLED technology (Squeo & Pasini, 2020).
properties
IUPAC Name |
(E)-2-(1,3-benzoxazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-21-16-8-7-12(10-17(16)22-2)9-13(11-19)18-20-14-5-3-4-6-15(14)23-18/h3-10H,1-2H3/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIJMNJEEQNSCL-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3O2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3O2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 6-formyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2628404.png)
![5-Oxa-8-azaspiro[3.5]nonan-6-ylmethanol](/img/structure/B2628406.png)
![4-Methyl-3-prop-2-enylsulfanyl-5-[2-(1,2,4-triazol-1-yl)propan-2-yl]-1,2,4-triazole](/img/structure/B2628408.png)
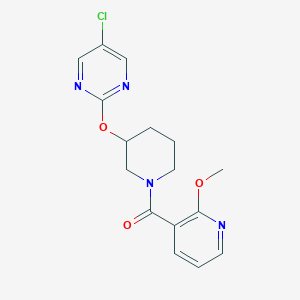
![N-benzyl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2628411.png)
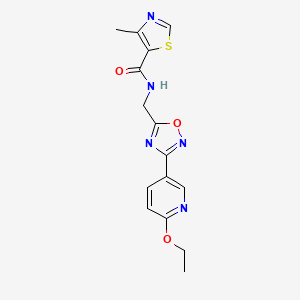



![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2628420.png)
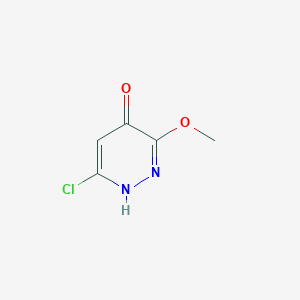
![[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester](/img/structure/B2628422.png)
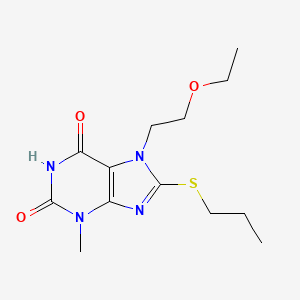
![N-[(furan-2-yl)methyl]-4-hydroxy-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}butanamide](/img/structure/B2628425.png)